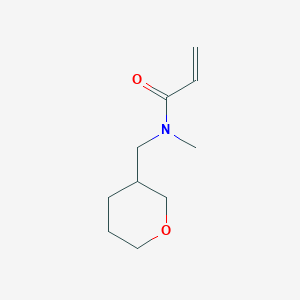
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide, also known as NMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMO is a versatile molecule that can be synthesized using different methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, polymer science, and material science. In medicinal chemistry, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been shown to possess anticancer properties and can be used as a prodrug for the delivery of anticancer agents. In polymer science, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be used as a monomer for the synthesis of biodegradable polymers. In material science, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be used as a crosslinking agent for the preparation of hydrogels and other materials.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has also been shown to interact with proteins involved in cell signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, versatility, and potential applications in various fields. However, N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide. One area of research is the development of new methods for the synthesis of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide to improve its yield and purity. Another area of research is the investigation of the mechanism of action of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide to better understand its anticancer properties. Additionally, the potential applications of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide in other fields, such as material science and polymer science, should be further explored.
Métodos De Síntesis
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide can be synthesized using different methods, including the direct condensation of N-methylprop-2-enamide with 3-chloromethyl oxetane, or via the reaction of N-methylprop-2-enamide with 3-hydroxymethyl oxetane followed by methylation. The latter method is preferred as it produces a higher yield of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide. The synthesis of N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide is a straightforward process that can be easily scaled up for commercial production.
Propiedades
IUPAC Name |
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-10(12)11(2)7-9-5-4-6-13-8-9/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDXPRETXDNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)



![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
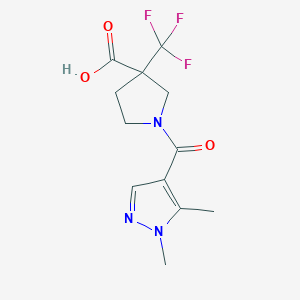
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
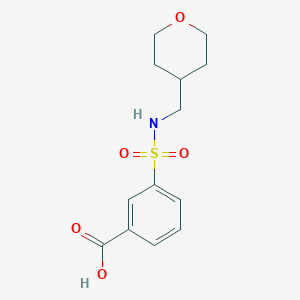
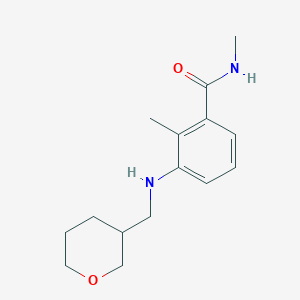
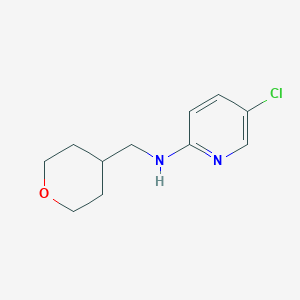
![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)